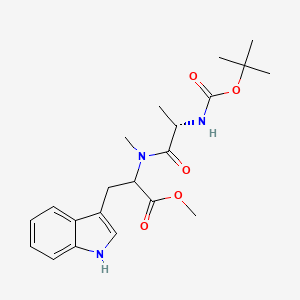

Boc-Ala-DL-N(Me)Trp-OMe

Description

Significance of Peptide Scaffolds in Organic Synthesis

Peptide scaffolds serve as versatile frameworks in organic synthesis, providing a defined three-dimensional arrangement of functional groups. nih.govchemimpex.com This structural pre-organization is instrumental in the design of complex molecules, including catalysts and therapeutic agents. chemimpex.com By using a peptide backbone, chemists can create intricate architectures that mimic the active sites of enzymes or the binding domains of receptors. chemimpex.com The modular nature of peptides, built from various amino acid building blocks, allows for a high degree of diversity and the systematic exploration of structure-activity relationships. rsc.org

Overview of N-Methylation as a Peptide Modification Strategy

N-methylation, the addition of a methyl group to the nitrogen atom of a peptide bond, is a key strategy for enhancing the pharmacological properties of peptides. mdpi.comnih.govmerckmillipore.com This modification can significantly increase a peptide's resistance to enzymatic degradation by proteases, thereby extending its half-life in biological systems. mdpi.commerckmillipore.com Furthermore, N-methylation can improve a peptide's lipophilicity, which may enhance its ability to cross cell membranes. nih.govmonash.edu The presence of an N-methyl group also introduces conformational constraints, influencing the peptide's secondary structure and, consequently, its binding affinity and selectivity for biological targets. mdpi.com

Role of N-Terminal and C-Terminal Protecting Groups in Peptide Chemistry

Protecting groups are essential tools in peptide synthesis, preventing unwanted side reactions and ensuring the formation of the desired peptide sequence. medchemexpress.com

The N-terminal , or the amino-terminus, of an amino acid is typically protected to prevent it from reacting during the activation of the carboxyl group of another amino acid. The tert-butyloxycarbonyl (Boc) group is a widely used N-terminal protecting group. It is stable under many reaction conditions but can be readily removed with a mild acid, such as trifluoroacetic acid (TFA). monash.edu

The C-terminal , or the carboxyl-terminus, is also often protected, usually as an ester, to prevent it from participating in undesired coupling reactions. A methyl ester (OMe) is a common C-terminal protecting group that can be removed by saponification under basic conditions. d-nb.info The strategic use of these orthogonal protecting groups, which can be removed under different conditions, is fundamental to the stepwise construction of a peptide chain.

Detailed Research Findings for Boc-Ala-DL-N(Me)Trp-OMe

While specific research exclusively focused on this compound is not extensively published, its chemical characteristics and synthesis can be understood by examining its constituent parts and the general principles of peptide chemistry.

Physicochemical Properties

The properties of this compound can be inferred from its structure, which combines a Boc-protected alanine (B10760859), an N-methylated tryptophan, and a methyl ester.

| Property | Value |

| Molecular Formula | C25H35N3O5 |

| Molecular Weight | 457.56 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and methanol (B129727) |

| Chirality | Contains two chiral centers (DL-Ala and DL-Trp), resulting in a mixture of diastereomers |

Synthesis of this compound: A Representative Method

The synthesis of this dipeptide derivative would typically involve the coupling of two suitably protected amino acid precursors: Boc-Ala-OH and H-DL-N(Me)Trp-OMe.

A general procedure would entail:

Activation of Boc-Ala-OH: The carboxylic acid of Boc-Ala-OH is activated using a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU), to form a reactive intermediate.

Coupling Reaction: The activated Boc-Ala is then reacted with the free amine of H-DL-N(Me)Trp-OMe in the presence of a base, such as diisopropylethylamine (DIPEA), to facilitate the formation of the peptide bond.

Purification: The resulting crude product, this compound, would be purified using techniques like column chromatography to isolate the desired compound from byproducts and unreacted starting materials.

The synthesis of the N-methylated tryptophan precursor, H-DL-N(Me)Trp-OMe, can be achieved through various methods, including the reductive amination of the corresponding keto acid or by direct methylation of the tryptophan derivative. chim.it

Structure

3D Structure

Properties

Molecular Formula |

C21H29N3O5 |

|---|---|

Molecular Weight |

403.5 g/mol |

IUPAC Name |

methyl 3-(1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate |

InChI |

InChI=1S/C21H29N3O5/c1-13(23-20(27)29-21(2,3)4)18(25)24(5)17(19(26)28-6)11-14-12-22-16-10-8-7-9-15(14)16/h7-10,12-13,17,22H,11H2,1-6H3,(H,23,27)/t13-,17?/m0/s1 |

InChI Key |

ADZSHINCBBIPSR-CWQZNGJJSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N(C)C(CC1=CNC2=CC=CC=C21)C(=O)OC)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C(=O)N(C)C(CC1=CNC2=CC=CC=C21)C(=O)OC)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Boc Ala Dl N Me Trp Ome

Strategies for Dipeptide Bond Formation Involving N-Methylated Amino Acid Residues

The formation of a peptide bond between an amino acid and an N-methylated residue is a critical and often challenging step in the synthesis of N-methylated peptides. The steric bulk of the N-methyl group can significantly hinder the approach of the incoming activated amino acid, leading to slower reaction rates and lower yields.

Challenges in N-Methylated Peptide Bond Formation

The primary challenge in synthesizing peptides containing N-methylated amino acids lies in the steric hindrance imposed by the N-methyl group. This steric bulk can lead to incomplete coupling reactions, requiring longer reaction times, higher temperatures, or more potent coupling reagents to drive the reaction to completion. nih.govuni-kiel.de Furthermore, the N-methyl group can influence the conformation of the peptide backbone, which may also affect the efficiency of the coupling reaction. Another significant challenge is the potential for racemization at the chiral center of the activated amino acid, which can be exacerbated by the harsh conditions sometimes required for coupling to a sterically hindered N-methylated amine. uni-kiel.de

Development of Advanced Coupling Reagents and Reaction Conditions

To overcome the challenges associated with N-methylated peptide bond formation, a variety of advanced coupling reagents have been developed. These reagents are designed to be highly reactive and efficient, even in sterically demanding environments. uni-kiel.debachem.com Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), when used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), can facilitate these difficult couplings by forming highly reactive activated esters. bachem.compeptide.com

Phosphonium and aminium/uronium salt-based reagents have proven to be particularly effective for coupling to N-methylated amino acids. Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyAOP) are known for their high reactivity and are often the reagents of choice for sterically hindered couplings. bachem.compeptide.comuniurb.it Similarly, uronium-based reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient and can promote rapid peptide bond formation with minimal racemization. bachem.compeptide.comuiw.edu The development of COMU, which incorporates Oxyma Pure in its structure, offers a safer and highly efficient alternative to HOBt- or HOAt-based reagents. bachem.com

| Coupling Reagent Class | Examples | Additives | Key Advantages for N-Methylated Coupling |

| Carbodiimides | DCC, DIC, EDC | HOBt, HOAt, Oxyma Pure | Cost-effective, but may require additives for efficiency and to suppress racemization. bachem.compeptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | High reactivity, particularly effective for sterically hindered couplings. bachem.compeptide.comuniurb.it | |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | Very efficient, fast reaction times, and reduced risk of racemization. bachem.compeptide.comuiw.edu |

Continuous-Flow Solid-Phase Peptide Synthesis for N-Methylated Sequences

Continuous-flow solid-phase peptide synthesis (SPPS) has emerged as a powerful technique for the synthesis of peptides, including those containing N-methylated residues. nih.govsemanticscholar.orgchimia.ch In this method, reagents are continuously passed through a column packed with the solid support, which can lead to improved coupling efficiencies and reduced reaction times compared to traditional batch synthesis. chimia.ch The constant flow of fresh reagents can help to drive difficult couplings to completion. Research has demonstrated the successful synthesis of N-methylated peptides using continuous-flow systems, often with a reduced excess of amino acids and coupling reagents, making the process more sustainable. semanticscholar.orgchimia.chresearchgate.net This technique allows for precise control over reaction parameters such as temperature and flow rate, which can be optimized to enhance the synthesis of challenging sequences.

Microwave-Assisted Synthesis Techniques for Sterically Hindered Couplings

Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has revolutionized the synthesis of difficult peptide sequences, including those with N-methylated amino acids. thieme-connect.comthieme-connect.comluxembourg-bio.comnih.gov Microwave irradiation can significantly accelerate chemical reactions by efficiently and uniformly heating the reaction mixture. luxembourg-bio.com This rapid heating can overcome the activation energy barrier for sterically hindered couplings, leading to faster and more complete reactions. thieme-connect.comthieme-connect.com Studies have shown that microwave assistance can dramatically reduce coupling times, often from hours to minutes, while maintaining high yields and low levels of racemization. thieme-connect.comthieme-connect.comnih.gov For the synthesis of peptides containing N-methylated residues, microwave heating can be particularly beneficial in driving the sluggish coupling reactions to completion. luxembourg-bio.comspringernature.com

Incorporation of Boc-Protection and Methyl Ester Formation in Peptide Synthesis

The strategic use of protecting groups is fundamental to successful peptide synthesis. For the target molecule, Boc-Ala-DL-N(Me)Trp-OMe, the N-terminus of alanine (B10760859) is protected with a tert-butyloxycarbonyl (Boc) group, and the C-terminus of the N-methylated tryptophan is protected as a methyl ester.

Chemoselective Protection Strategies for Amino and Carboxyl Termini

Chemoselective protection is crucial to prevent unwanted side reactions and to ensure that the peptide bond forms in the desired manner. The Boc group is a widely used protecting group for the α-amino group of amino acids. creative-peptides.com It is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base. libretexts.org The Boc group is stable under a variety of reaction conditions but can be readily removed with a strong acid, such as trifluoroacetic acid (TFA), which allows for the selective deprotection of the N-terminus for subsequent chain elongation in a stepwise synthesis. creative-peptides.comchempep.com

The protection of the C-terminal carboxyl group as a methyl ester is a common strategy in solution-phase peptide synthesis. libretexts.org This can be achieved through various esterification methods, such as reacting the amino acid with methanol (B129727) in the presence of an acid catalyst like thionyl chloride or trimethylchlorosilane. nih.gov The methyl ester group is generally stable during the peptide coupling reaction and can be removed by saponification with a mild base at the end of the synthesis if the free carboxylic acid is desired. libretexts.org This orthogonal protection strategy, where the N-terminal Boc group is acid-labile and the C-terminal methyl ester is base-labile, allows for the selective deprotection of either terminus without affecting the other. chempep.commasterorganicchemistry.com

| Protecting Group | Structure | Introduction Reagent | Cleavage Conditions | Purpose in Synthesis of this compound |

| Boc (tert-Butyloxycarbonyl) | (CH₃)₃C-O-CO- | Di-tert-butyl dicarbonate | Strong acid (e.g., TFA) creative-peptides.com | Protects the N-terminus of Alanine. |

| Methyl Ester | -COOCH₃ | Methanol with acid catalyst nih.gov | Mild base (saponification) libretexts.org | Protects the C-terminus of DL-N(Me)Trp. |

Optimization of Methyl Esterification Protocols

The methyl esterification of the N-methylated tryptophan is a crucial step that can be achieved through several protocols. The choice of method often depends on the scale of the synthesis, the desired purity, and the compatibility with other functional groups present in the molecule. Optimization of these protocols is key to achieving high yields and minimizing side reactions.

Common methods for the esterification of amino acids, including N-Boc protected and N-methylated derivatives, involve the use of reagents such as trimethylchlorosilane (TMSCl) in methanol, or an alkyl halide like methyl iodide (MeI) in the presence of a base such as potassium carbonate (K₂CO₃). Another classic approach is the use of thionyl chloride (SOCl₂) in methanol, which generates anhydrous HCl in situ to catalyze the reaction. chromatographytoday.commdpi.com

A study on the N-acetyl methyl (NACME) esterification of amino acids highlighted that optimal yields for methylation were achieved with a 1-hour reaction at 70°C using a mixture of anhydrous methanol and acetyl chloride. nih.gov While this was for N-acetylated amino acids, the conditions provide a valuable starting point for the optimization of N-methylated tryptophan esterification. The selection of the appropriate solvent, temperature, and catalyst is critical to drive the reaction to completion while preventing racemization or degradation of the indole (B1671886) ring.

Below is a comparative table of common methyl esterification protocols that can be optimized for N-methylated tryptophan derivatives.

| Protocol | Reagents | Typical Conditions | Potential Advantages | Potential Disadvantages |

|---|---|---|---|---|

| Fischer-Speier Esterification | Methanol, Acid Catalyst (e.g., H₂SO₄, HCl) | Reflux in methanol | Inexpensive reagents | Harsh conditions can lead to side reactions |

| Thionyl Chloride Method | Thionyl chloride, Methanol | 0°C to room temperature | High yields, generates anhydrous HCl in situ | Thionyl chloride is corrosive and requires careful handling |

| TMSCl/Methanol System | Trimethylchlorosilane, Methanol | Room temperature | Mild conditions, good to excellent yields chromatographytoday.commdpi.com | TMSCl is moisture sensitive |

| Methyl Iodide/Base Method | Methyl iodide, K₂CO₃, Acetone | Reflux in acetone | Mild conditions | Methyl iodide is toxic and a regulated substance |

Stereoselective Synthesis and Chiral Resolution of Modified Amino Acids

The presence of a racemic center in the DL-N(Me)Trp moiety of this compound presents a significant challenge. To obtain enantiomerically pure versions of this dipeptide, strategies for stereoselective synthesis or chiral resolution of the modified amino acid are necessary.

Addressing the Racemic Center in DL-N(Me)Trp

The resolution of a racemic mixture involves separating the two enantiomers. wikipedia.org A common and effective method for the resolution of racemic amino acids is through the formation of diastereomeric salts. libretexts.orglibretexts.org This process involves reacting the racemic mixture with a chiral resolving agent, which is itself an enantiomerically pure acid or base. wikipedia.org The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.orglibretexts.org

For a racemic N-methylated amino acid, which is amphoteric, either a chiral acid or a chiral base can be used as the resolving agent. Commonly used chiral acids include (+)-tartaric acid, (-)-malic acid, and (+)-camphor-10-sulfonic acid. libretexts.org Chiral bases such as brucine, strychnine, and (R)- or (S)-1-phenylethylamine are also frequently employed. wikipedia.orglibretexts.org After separation of the diastereomeric salts, the chiral resolving agent is removed, typically by acid-base extraction, to yield the individual enantiomers of the N-methylated tryptophan. The selection of the appropriate resolving agent and crystallization solvent is often empirical and requires screening to achieve efficient separation. wikipedia.org

Enantioselective Synthetic Approaches for N-Methylated Tryptophan Derivatives

Instead of resolving a racemic mixture, enantioselective synthesis aims to produce a single enantiomer directly. Several powerful strategies have been developed for the asymmetric synthesis of tryptophan derivatives.

One established method is the use of chiral auxiliaries , such as the Schöllkopf reagent ((R)- or (S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine). nih.govacs.org In this approach, the chiral auxiliary is first regioselectively lithiated and then reacted with a suitable electrophile derived from the indole moiety. Subsequent hydrolysis of the resulting adduct yields the α-substituted amino acid methyl ester with high diastereoselectivity. nih.gov A facile synthesis of various (S)-tryptophan analogues has been demonstrated using (S)-methylbenzylamine as a chiral auxiliary in an asymmetric Strecker synthesis. scispace.comrsc.org

Asymmetric hydrogenation of a prochiral dehydroamino acid precursor is another highly effective method. This approach typically employs transition metal catalysts, such as rhodium or ruthenium, complexed with chiral phosphine (B1218219) ligands. While widely used for various amino acids, the application to N-methylated dehydroamino acid derivatives can achieve high enantioselectivities. nih.gov

A more recent and powerful strategy is the tandem Friedel–Crafts conjugate addition/asymmetric protonation reaction . acs.orgnih.govacs.orgsigmaaldrich.comnih.gov In this method, a substituted indole undergoes a conjugate addition to methyl 2-acetamidoacrylate, catalyzed by a chiral Lewis acid-assisted Brønsted acid complex, such as (R)-3,3′-dibromo-BINOL with tin tetrachloride (SnCl₄). acs.orgnih.govnih.gov This reaction furnishes synthetic tryptophan derivatives in good yields and with high levels of enantioselectivity. acs.orgnih.govnih.gov

| Enantioselective Method | Catalyst/Auxiliary | Typical Yield | Typical Enantiomeric Excess (ee) |

| Schöllkopf Chiral Auxiliary | (R)- or (S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine | High | >95% de |

| Asymmetric Hydrogenation | Chiral Rh or Ru phosphine complexes | Good to Excellent | Often >90% ee |

| Tandem Friedel-Crafts/Asymmetric Protonation | (R)-3,3′-dibromo-BINOL·SnCl₄ | 72-91% | 85-95% ee nih.govscispace.com |

Chromatographic Methods for Chiral Separation of Amino Acid Derivatives

Chromatographic techniques are indispensable for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used method for the direct separation of amino acid enantiomers and their derivatives. nih.gov

For N-protected amino acids, polysaccharide-based CSPs are often effective under reversed-phase conditions. theanalyticalscientist.comphenomenex.com Cinchona alkaloid-based zwitterionic CSPs have also demonstrated excellent enantiomeric separation of tryptophan derivatives. nih.gov The mobile phase composition, including the type and concentration of acidic and basic additives, plays a crucial role in achieving optimal resolution. nih.gov

Capillary electrophoresis (CE) is another powerful technique for chiral separations, offering high efficiency and low sample consumption. nih.govdergipark.org.tr Chiral selectors, such as cyclodextrins or proteins like human serum transferrin, can be added to the background electrolyte to facilitate the separation of enantiomers. nih.govspringernature.com Ligand-exchange CE, using a chiral ligand that forms diastereomeric complexes with the analyte enantiomers in the presence of a metal ion, is also a valuable approach for resolving amino acid enantiomers. chromatographyonline.comchromatographyonline.comnih.gov

| Technique | Chiral Selector/Stationary Phase | Typical Mobile Phase/Buffer | Applicability |

|---|---|---|---|

| Chiral HPLC | Polysaccharide-based (e.g., Lux series) | Reversed-phase (e.g., Acetonitrile/Water with additives) theanalyticalscientist.comphenomenex.com | N-protected amino acid derivatives |

| Chiral HPLC | Cinchona alkaloid-based zwitterionic (e.g., CHIRALPAK ZWIX) | Polar ionic mode (e.g., Methanol/Water with formic acid and diethylamine) chromatographytoday.comnih.gov | Underivatized and N-methylated tryptophan derivatives |

| Chiral HPLC | Macrocyclic glycopeptide (e.g., CHIROBIOTIC T) | Polar organic or reversed-phase | Underivatized and N-derivatized amino acids sigmaaldrich.com |

| Capillary Electrophoresis (CE) | Cyclodextrins (e.g., β-CD, HP-β-CD) | Aqueous buffers | Various amino acid derivatives dergipark.org.tr |

| Capillary Electrophoresis (CE) | Proteins (e.g., Human Serum Transferrin) | Low ionic strength MES buffer, pH 6 nih.gov | Tryptophan ester enantiomers |

| Ligand-Exchange CE | Chiral ligand (e.g., L-tartrate) + Cu(II) | Aqueous buffers with metal salt and chiral ligand chromatographyonline.comchromatographyonline.com | Underivatized amino acids |

Advanced Analytical and Spectroscopic Characterization of Boc Ala Dl N Me Trp Ome

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is fundamental to unambiguously determining the chemical structure and stereochemistry of Boc-Ala-DL-N(Me)Trp-OMe.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of this compound. By analyzing the chemical environment of each atom, NMR can confirm the connectivity of atoms and provide insights into the compound's three-dimensional structure in solution.

Expected ¹H NMR Data: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Boc (t-butyl) | ~1.4 | Singlet | 9H |

| Alanine (B10760859) α-CH | ~4.0-4.5 | Quartet | 1H |

| Alanine β-CH₃ | ~1.3-1.5 | Doublet | 3H |

| N-Methyl (Trp) | ~2.9-3.2 | Singlet | 3H |

| Tryptophan α-CH | ~4.5-5.0 | Multiplet | 1H |

| Tryptophan β-CH₂ | ~3.0-3.5 | Multiplet | 2H |

| Tryptophan Indole (B1671886) NH | ~8.0-8.5 | Singlet | 1H |

| Tryptophan Indole Aromatic CH | ~7.0-7.8 | Multiplets | 5H |

| O-Methyl (Ester) | ~3.7 | Singlet | 3H |

Expected ¹³C NMR Data: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon Type | Expected Chemical Shift (ppm) |

| Boc C=O | ~155 |

| Boc C(CH₃)₃ | ~80 |

| Boc C(CH₃)₃ | ~28 |

| Alanine C=O (Amide) | ~170-173 |

| Alanine α-C | ~50-55 |

| Alanine β-C | ~17-20 |

| N-Methyl (Trp) | ~30-35 |

| Tryptophan C=O (Ester) | ~170-172 |

| Tryptophan α-C | ~55-60 |

| Tryptophan β-C | ~27-30 |

| Tryptophan Indole Carbons | ~110-140 |

| O-Methyl (Ester) | ~52 |

It is important to note that the presence of a racemic (DL) mixture of alanine and tryptophan moieties can lead to the observation of multiple, closely spaced signals for the chiral centers and adjacent atoms due to the presence of diastereomers.

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. This technique is particularly sensitive to the chiral environment of molecules and is widely used to study the secondary structure of peptides and proteins.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present in the molecule. For this compound, key vibrational modes would be observed.

Expected FTIR Data:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Indole) | Stretching | ~3400 |

| C-H (Aliphatic/Aromatic) | Stretching | ~2900-3100 |

| C=O (Ester) | Stretching | ~1740-1750 researchgate.net |

| C=O (Boc) | Stretching | ~1680-1700 |

| C=O (Amide I) | Stretching | ~1640-1670 |

| N-H (Amide II) | Bending | ~1520-1560 |

For comparison, the FTIR spectrum of a related dipeptide showed characteristic peaks for the ester group at 1746 cm⁻¹, Amide I at 1683 cm⁻¹, and Amide II at 1558 cm⁻¹. rsc.org The N-H stretching of the indole ring in tryptophan is typically observed around 3400 cm⁻¹. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the tryptophan indole ring, which is a strong chromophore.

The indole group of tryptophan typically exhibits a strong absorption maximum (λmax) around 280 nm, with a shoulder at approximately 290 nm. researchgate.net The peptide bonds and the Boc protecting group also absorb in the far-UV region (below 240 nm). The intensity of the absorption at 280 nm is directly proportional to the concentration of the compound in solution, which can be utilized for quantification.

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a critical tool for confirming the molecular weight and assessing the purity of synthetic compounds like this compound.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like peptides. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For this compound, with a molecular formula of C₂₁H₂₉N₃O₅ and a molecular weight of 403.48 g/mol , the ESI-MS spectrum would be expected to show a prominent signal for the protonated molecule [M+H]⁺ at an m/z of approximately 404.5. It is also common to observe adducts with sodium [M+Na]⁺ at m/z 426.5 or potassium [M+K]⁺ at m/z 442.6. For instance, a similar dipeptide was observed as its sodium adduct [M+Na]⁺ in ESI-MS analysis. rsc.org High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique crucial for the mass determination of peptides and other biomolecules. In the analysis of this compound, this method provides rapid and accurate molecular weight information. The sample is co-crystallized with a matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), and irradiated with a pulsed laser. This process promotes the desorption and ionization of the analyte, primarily as singly protonated ions [M+H]⁺.

A key consideration in the MALDI-TOF analysis of Boc-protected peptides is the potential for in-source decay, where the acid-labile tert-butoxycarbonyl (Boc) group can partially cleave. This phenomenon can lead to the observation of a secondary peak corresponding to the unprotected peptide at [M-Boc+H]⁺. The presence and relative intensity of this fragment can be influenced by the choice of matrix and laser fluency.

Table 1: Illustrative MALDI-TOF MS Data for this compound

| Ion Species | Theoretical m/z | Observed m/z | Description |

| [M+H]⁺ | 418.2388 | 418.2395 | Protonated molecular ion |

| [M+Na]⁺ | 440.2207 | 440.2213 | Sodium adduct |

| [M+K]⁺ | 456.1947 | 456.1954 | Potassium adduct |

| [M-Boc+H]⁺ | 318.1863 | 318.1870 | Ion resulting from in-source loss of the Boc protecting group |

Note: The observed m/z values are hypothetical and serve to illustrate the expected high accuracy of the measurement.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) for High Resolving Power and Mass Accuracy

For an unambiguous determination of the elemental composition of this compound, Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) is the gold standard. This technique offers unparalleled resolving power and mass accuracy, often in the sub-ppm range. biorxiv.org The high magnetic field of an FTICR instrument allows for the precise measurement of the cyclotron frequency of ions, which is inversely proportional to their mass-to-charge ratio.

The ultra-high resolution of FTICR-MS is particularly advantageous for distinguishing between isobaric species and for the confident assignment of elemental formulas based on the fine isotopic pattern of the molecular ion. This level of accuracy is critical for confirming the successful synthesis of the target compound and for identifying any potential side products or impurities with very similar masses.

Table 2: High-Resolution Mass Data for this compound using FTICR-MS

| Ion Species | Elemental Composition | Calculated Exact Mass | Mass Accuracy (ppm) |

| [M+H]⁺ | C₂₂H₃₂N₃O₅⁺ | 418.23875 | < 1 |

| [M+Na]⁺ | C₂₂H₃₁N₃O₅Na⁺ | 440.22069 | < 1 |

| [M+K]⁺ | C₂₂H₃₁N₃O₅K⁺ | 456.19463 | < 1 |

Note: Mass accuracy is typically reported as a deviation from the calculated exact mass.

Chromatographic Methods for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Evaluation

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable for assessing the purity of synthesized peptides like this compound. biorxiv.org These techniques separate components of a mixture based on their differential partitioning between a stationary phase (typically a C18 silica (B1680970) column) and a mobile phase (a gradient of aqueous and organic solvents, such as water and acetonitrile, often with an additive like trifluoroacetic acid).

The purity of the compound is determined by integrating the area of the main peak in the chromatogram and expressing it as a percentage of the total area of all peaks. UPLC, with its smaller particle size columns, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. Detection is commonly performed using a UV detector, monitoring the absorbance at wavelengths characteristic of the peptide bond (around 210-220 nm) and the tryptophan indole ring (around 280 nm).

Table 3: Representative HPLC/UPLC Purity Analysis Data

| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |

| 1 | 1.85 | 15,234 | 1.2 | Impurity |

| 2 | 8.52 | 1,254,890 | 98.5 | This compound |

| 3 | 9.15 | 3,821 | 0.3 | Impurity |

Note: The data is illustrative of a typical purity analysis. The main peak represents the target compound, and its area percentage indicates the purity.

Chiral High-Performance Liquid Chromatography for Enantiomeric Resolution

Given that this compound contains two chiral centers (at the alpha-carbons of Alanine and N-methyl-Tryptophan), it can exist as a mixture of four stereoisomers: L-L, D-D, L-D, and D-L. Chiral HPLC is a specialized technique designed to separate these enantiomeric and diastereomeric pairs. This is typically achieved using a chiral stationary phase (CSP) that interacts stereoselectively with the analytes. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are commonly used for the resolution of amino acid and peptide stereoisomers.

The separation of the four stereomers of a similar dipeptide, DL-alanine-DL-tryptophan, has been successfully demonstrated on an amylose-based column. mtoz-biolabs.comnih.gov The different stereoisomers exhibit distinct retention times due to the formation of transient diastereomeric complexes with the chiral selector, which have different stabilities. The efficiency of the separation is quantified by the retention factor (k), the separation factor (α), and the resolution factor (Rs).

Table 4: Chiral HPLC Separation Data for Stereoisomers of an Analogous Dipeptide (DL-Alanine-DL-Tryptophan)

| Stereoisomer | Retention Factor (k) | Separation Factor (α) | Resolution Factor (Rs) |

| L-L | 2.71 | - | - |

| D-D | 3.52 | 1.30 | 3.25 |

| L-D | 5.11 | 1.45 | 14.84 |

| D-L | 7.75 | 1.52 | 15.76 |

Source: Adapted from experimental data on DL-alanine-DL-tryptophan dipeptide. mtoz-biolabs.comnih.gov

Ion Mobility Spectrometry (IMS) for Isomeric Differentiation

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. ohiolink.edu When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which is particularly useful for distinguishing between isomers that are identical in mass. The different stereoisomers of this compound, having distinct three-dimensional structures, will exhibit different mobilities through a drift tube filled with an inert gas.

This difference in mobility is quantified by the collision cross-section (CCS), which is a measure of the effective area of the ion as it tumbles and collides with the drift gas. More compact structures will have smaller CCS values and will traverse the drift tube faster than more extended conformers. Therefore, IMS-MS can potentially resolve the different stereoisomers of this compound, providing distinct drift times for each, even if they cannot be fully separated by chromatography alone.

Table 5: Conceptual Ion Mobility Spectrometry Data for Isomeric Differentiation

| Stereoisomer | m/z | Drift Time (ms) | Collision Cross-Section (Ų) |

| L-L | 418.24 | t₁ | CCS₁ |

| D-D | 418.24 | t₂ | CCS₂ |

| L-D | 418.24 | t₃ | CCS₃ |

| D-L | 418.24 | t₄ | CCS₄ |

Note: This table is conceptual, illustrating how IMS would differentiate the stereoisomers based on their unique drift times and collision cross-sections. It is expected that t₁ ≈ t₂ and t₃ ≈ t₄, and CCS₁ ≈ CCS₂ and CCS₃ ≈ CCS₄, with potential for resolving the diastereomeric pairs.

Conformational Analysis of Boc Ala Dl N Me Trp Ome

Theoretical and Computational Approaches to Dipeptide Conformation

Density Functional Theory (DFT) Calculations in Gas and Solution Phases

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and energy of molecules. It allows for the accurate calculation of the relative stabilities of different conformers. For a dipeptide, calculations are often performed in both the gas phase (in vacuo) and in a simulated solvent environment to understand the influence of the surrounding medium. nih.gov

In the gas phase, the conformational preferences are dictated purely by intramolecular forces, such as hydrogen bonds and van der Waals interactions. DFT calculations can identify various low-energy structures, such as extended β-strands or folded γ-turns. nih.gov

When a solvent like water is introduced, typically modeled using a Polarizable Continuum Model (PCM), the relative energies of the conformers can shift significantly. nih.gov Polar conformations that were less stable in the gas phase may become stabilized by favorable interactions with the solvent molecules. For instance, conformations that expose polar groups to the solvent are favored in aqueous solutions, whereas conformations that maximize intramolecular hydrogen bonds might be more stable in the gas phase or in nonpolar solvents. rutgers.edutamu.edu

Table 1: Illustrative Relative Energies of Dipeptide Conformers from DFT Calculations This table represents typical energy differences found in DFT studies of similar dipeptides and is for illustrative purposes only.

| Conformer | Typical Dihedral Angles (φ, ψ) | Relative Energy in Gas Phase (kcal/mol) | Relative Energy in Aqueous Solution (kcal/mol) |

|---|---|---|---|

| Extended β-strand (C5) | (-150°, +150°) | 0.0 (most stable) | 0.0 (most stable) |

| γ-turn (C7) | (-80°, +70°) | ~2-3 | ~3-4 |

| α-helical (αR) | (-60°, -50°) | ~8-9 | ~0.2-1 |

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Space Exploration

While DFT provides high accuracy for specific structures, exploring the entire conformational space of a flexible molecule like Boc-Ala-DL-N(Me)Trp-OMe requires computationally less expensive methods. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are ideal for this purpose. rsc.orgcnrs.fr

MM methods use classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. This allows for rapid energy minimization and conformational searching to identify a broad range of possible low-energy structures.

MD simulations add a temporal dimension, simulating the movement of atoms over time by solving Newton's equations of motion. researchgate.net An MD simulation can reveal how the dipeptide transitions between different conformations, the stability of specific structures like hydrogen-bonded turns, and the influence of solvent molecules on its dynamics. researchgate.netresearchgate.net For N-methylated peptides, simulations have shown that in aqueous environments, the interaction of solvent molecules with the backbone carbonyl groups can favor the formation of extended β-strand structures. researchgate.net

Ramachandran Plot Analysis for Dipeptide Backbone Conformations

The Ramachandran plot is a fundamental tool for visualizing the sterically allowed conformations of a peptide backbone. wikipedia.orgpearson.com It plots the main-chain dihedral angles phi (φ, C'-N-Cα-C') against psi (ψ, N-Cα-C'-N). libretexts.org For a given amino acid, only certain regions of the plot are energetically favorable, corresponding to common secondary structures like α-helices and β-sheets. researchgate.net

The N-methylation of the tryptophan residue in this compound significantly alters the Ramachandran plot for that residue. The presence of the methyl group on the amide nitrogen introduces steric hindrance that restricts the accessible φ and ψ angles. researchgate.net Specifically, calculations have shown that N-methylation can render the right-handed α-helical region of the plot inaccessible. researchgate.net The preceding residue, alanine (B10760859), is also affected, albeit to a lesser extent.

Since the compound contains DL-N(Me)Trp, both L- and D-enantiomers must be considered. The allowed Ramachandran regions for a D-amino acid are symmetrically opposite to those of an L-amino acid.

Table 2: Typical Allowed Regions in a Ramachandran Plot

| Secondary Structure | Typical φ Angle (L-amino acid) | Typical ψ Angle (L-amino acid) |

|---|---|---|

| Right-handed α-helix | -57° | -47° |

| β-sheet (parallel) | -119° | +113° |

| β-sheet (antiparallel) | -139° | +135° |

| Left-handed α-helix | +57° | +47° |

Investigation of Intramolecular Hydrogen Bonding and Side-Chain Interactions

Intramolecular hydrogen bonds are crucial for stabilizing folded conformations in peptides, leading to secondary structures like β-turns and γ-turns. researchgate.net However, the N-methylation on the tryptophan residue of this compound removes the amide proton (N-H), which is a key hydrogen bond donor. This modification prevents the formation of common hydrogen bonding patterns that involve this amide group, thereby destabilizing certain folded structures and potentially favoring more extended conformations. ub.edu

The large and aromatic indole (B1671886) side chain of tryptophan introduces its own set of unique interactions. These include:

Side Chain-Backbone Hydrogen Bonding: The indole ring contains an N-H group that can act as a hydrogen bond donor, potentially interacting with backbone carbonyl oxygen atoms. nih.govresearchgate.net

Aromatic and Cation-π Interactions: The electron-rich indole ring can engage in stacking interactions with other aromatic groups or cation-π interactions with positively charged groups. nih.gov In this dipeptide, it could potentially interact with the N-terminal Boc protecting group.

Steric Effects: The bulky side chain can sterically influence the preferred backbone conformation, with rotations around its own dihedral angles (χ1 and χ2) leading to different stable rotamers. acs.org

Influence of N-Methylation on Dipeptide Conformational Preferences

The substitution of a methyl group for the amide proton is a significant modification that has profound consequences for the peptide's structure and properties.

Impact on cis/trans Isomerism of Amide Bonds

The peptide bond (C'-N) has partial double-bond character, making it planar and restricting rotation. It can exist in two isomeric forms: trans (with the Cα atoms on opposite sides of the C'-N bond) and cis (with the Cα atoms on the same side). nih.gov For most peptide bonds, the trans isomer is overwhelmingly favored by a significant energy difference due to steric hindrance in the cis form. oup.com

However, N-methylation dramatically alters this preference. The presence of the N-methyl group reduces the steric clash between the adjacent Cα atoms in the cis conformation. This lowers the energy difference between the cis and trans isomers, making the cis conformation much more accessible than in non-methylated peptides. ub.eduaip.orgnih.gov Consequently, this compound is expected to exist as a mixture of cis and trans isomers around the Ala-N(Me)Trp bond in solution, which can be detected and quantified by techniques like NMR spectroscopy. aip.orgrsc.org

Table 3: Comparison of Properties for cis and trans Amide Bond Isomers

| Property | Trans Isomer | Cis Isomer |

|---|---|---|

| Omega (ω) Angle | ~180° | ~0° |

| Relative Stability (Non-methylated) | Highly favored (>99.9%) | Highly unfavored |

| Relative Stability (N-methylated) | Favored | Significantly populated |

| Energy Barrier for Interconversion | High (~13-20 kcal/mol) | Lowered by N-methylation |

Steric Effects and Conformational Restriction Induced by N-Methyl Groups

The replacement of an amide proton with a methyl group in the peptide backbone introduces significant steric constraints that restrict the available conformational space. In this compound, the N-methylation is on the tryptophan residue. This modification has several key consequences for the peptide's conformation.

One of the most significant effects of N-methylation is the destabilization of secondary structures that rely on hydrogen bonding, such as β-sheets, due to the absence of the amide proton. researchgate.net This modification also introduces steric hindrance that limits the rotation around the peptide backbone's dihedral angles, phi (φ) and psi (ψ). The steric clash between the N-methyl group and the adjacent alpha-carbon substituent (the Boc-Ala group) as well as the tryptophan side chain restricts the accessible regions of the Ramachandran plot.

Studies on model N-methylated dipeptides have shown that the presence of an N-methyl group can favor specific conformations. researchgate.net For instance, in some N-methylated dipeptides, there is a strong preference for a βVI-folded conformation, which is characterized by a cis amide bond. researchgate.net The influence of N-methylation is highly dependent on the chirality of the adjacent amino acid residues. researchgate.net In the case of this compound, the presence of both L-alanine and a racemic N-methyl-tryptophan suggests a complex mixture of conformational isomers.

The steric bulk of the N-methyl group can also influence the equilibrium between the cis and trans conformations of the amide bond. While the trans conformation is generally favored in peptides due to reduced steric hindrance, N-methylation can lower the energy barrier for cis-trans isomerization, potentially increasing the population of the cis conformer.

Table 1: Expected Steric Effects of N-Methylation on the Conformation of this compound

| Conformational Parameter | Effect of N-Methylation | Rationale |

| Backbone Dihedral Angles (φ, ψ) | Restricted rotation | Steric clashes between the N-methyl group and adjacent substituents. |

| Hydrogen Bonding | Disruption | Absence of the amide proton prevents the formation of backbone hydrogen bonds. researchgate.net |

| Secondary Structure | Destabilization of β-sheets | Lack of hydrogen bonding capacity. researchgate.net |

| cis/trans Isomerization | Lowered energy barrier | Steric interactions can reduce the energy difference between the two isomers. |

| Local Conformation | Preference for specific turn types (e.g., βVI) | To alleviate steric strain, the backbone may adopt folded conformations. researchgate.net |

Conformational Landscape in Various Solvent Environments

The conformational preferences of peptides are not static and can be significantly influenced by the surrounding solvent environment. The polarity of the solvent plays a crucial role in stabilizing different conformations by interacting with the peptide's polar and nonpolar groups. For this compound, the solvent can modulate the equilibrium between extended and folded conformations.

In nonpolar solvents, intramolecular hydrogen bonds, where possible, and compact, folded structures are generally favored to minimize the exposure of polar groups to the nonpolar environment. Although the N-methyl group in this compound precludes a key backbone hydrogen bond, other intramolecular interactions, such as those involving the Boc-protecting group or the ester carbonyl, might stabilize folded conformations.

Conversely, in polar protic solvents like water or methanol (B129727), the solvent molecules can form hydrogen bonds with the peptide's carbonyl groups. This solvation of the peptide backbone can disrupt intramolecular interactions and favor more extended conformations. Nuclear Magnetic Resonance (NMR) studies on tryptophan derivatives have demonstrated that rotamer populations are significantly dependent on solvent polarity. nih.gov

Furthermore, the hydrophobic tryptophan side chain in this compound will also be influenced by the solvent. In aqueous solutions, hydrophobic collapse might drive the tryptophan side chain to interact with other nonpolar parts of the molecule, leading to a more compact structure. In contrast, in nonpolar solvents, the side chain may be more exposed.

Computational studies on similar N-methylated amino acid derivatives have indicated that N-methylation can increase both lipophilicity and aqueous solubility. rsc.org This dual effect arises from the complex interplay of steric effects and the alteration of the molecule's electronic properties. rsc.org

Table 2: Predicted Solvent Effects on the Conformation of this compound

| Solvent Type | Predicted Conformational Preference | Driving Forces |

| Nonpolar (e.g., Chloroform) | More folded/compact conformations | Intramolecular van der Waals interactions; minimization of exposed polar groups. |

| Polar Aprotic (e.g., Acetonitrile) | A mix of folded and extended conformations | Dipole-dipole interactions between solvent and peptide. |

| Polar Protic (e.g., Water, Methanol) | More extended conformations | Solvation of carbonyl groups via hydrogen bonding, disrupting intramolecular interactions. nih.gov |

Role As a Chemical Building Block and in Peptidomimetic Design

The strategic incorporation of N-methylated amino acids is a cornerstone of modern peptidomimetic design, aiming to overcome the inherent limitations of natural peptides as drugs, such as poor metabolic stability and low bioavailability. unina.itresearchgate.neteurekaselect.com The N-methylation of an amide bond, as seen in the tryptophan residue of Boc-Ala-DL-N(Me)Trp-OMe, introduces a methyl group on the nitrogen atom of the peptide backbone. This seemingly minor modification has profound effects on the molecule's properties. nih.govyoutube.com

One of the primary benefits of N-methylation is the enhanced resistance to enzymatic degradation by proteases. eurekaselect.comnbinno.com The methyl group acts as a steric shield, hindering the approach of proteolytic enzymes that would typically cleave the amide bond. youtube.com This increased stability leads to a longer in-vivo half-life, a crucial attribute for therapeutic peptides. peptide.commerckmillipore.com Furthermore, N-methylation can influence the peptide's conformation, which is critical for its interaction with biological targets. nbinno.com

Utilization in Modular Organic Synthesis and Chemical Library Generation

Protected dipeptides like this compound are fundamental units in modular organic synthesis, a strategy that allows for the systematic and efficient construction of complex molecules from simpler, pre-formed blocks. This approach is particularly powerful for generating chemical libraries—large collections of structurally related compounds—for high-throughput screening to identify new drug leads.

The Boc protecting group on the N-terminus and the methyl ester on the C-terminus allow for controlled, stepwise peptide synthesis. The Boc group can be removed under acidic conditions to allow for the coupling of another amino acid or building block to the alanine (B10760859) residue. Similarly, the methyl ester can be hydrolyzed to a carboxylic acid, enabling further elongation from the tryptophan end. This modularity facilitates the creation of a diverse array of peptidomimetics where the sequence and nature of the amino acid residues can be systematically varied. The inclusion of the N-methylated tryptophan introduces a key modification that can be explored across the library for its impact on biological activity and pharmacokinetic properties.

Design Principles for Peptidomimetics Incorporating N-Methylated Amino Acids

The design of peptidomimetics is a sophisticated process that aims to replicate the essential features of a bioactive peptide in a more drug-like scaffold. The incorporation of N-methylated amino acids is a key strategy in this process. unina.itresearchgate.net

Mimicry of Bioactive Peptide Conformations and Pharmacophores

A peptide's biological activity is intrinsically linked to its three-dimensional structure and the spatial arrangement of its pharmacophoric elements (the specific groups that interact with the biological target). N-methylation restricts the conformational flexibility of the peptide backbone. peptide.com This reduction in flexibility can help to "lock" the peptidomimetic into a bioactive conformation that mimics the structure of the natural peptide when bound to its receptor. nbinno.com By pre-organizing the molecule in its active shape, the entropic penalty of binding is reduced, potentially leading to higher affinity and selectivity.

The N-methyl group eliminates the amide proton's ability to act as a hydrogen bond donor, which can disrupt the formation of secondary structures like β-sheets and favor the adoption of turn-like structures. nih.gov This can be strategically used to mimic the β-turns often found at the surface of proteins and involved in molecular recognition events.

Strategies for Enhancing Conformational Stability in Peptidomimetic Scaffolds

Conformational stability is a critical factor in the design of effective peptidomimetics. A stable conformation ensures that the molecule presents its pharmacophoric groups in the correct orientation for target binding. N-methylation is a powerful tool for enhancing this stability. nih.govmdpi.comresearchgate.net

| Feature | Standard Peptide Backbone | N-Methylated Peptide Backbone |

| Proteolytic Stability | Susceptible to degradation by proteases. | Increased resistance to proteases. nbinno.com |

| Conformational Flexibility | High, with many possible conformations. | Reduced, leading to a more rigid structure. peptide.com |

| Hydrogen Bonding | Amide proton acts as a hydrogen bond donor. | No hydrogen bond donor at the methylated site. nih.gov |

| Solubility | Can be poor due to interchain hydrogen bonding. | Often improved by disrupting aggregation. peptide.com |

| Bioactive Conformation | Adopts bioactive conformation upon binding. | Can be pre-organized into a bioactive conformation. nbinno.com |

Computational Design and Screening of Peptide-Derived Scaffolds

Computational methods have become indispensable in modern drug discovery, enabling the design and screening of vast numbers of molecules in silico to identify promising candidates for synthesis and experimental testing. nih.govnih.govunits.it

Virtual Library Generation and Molecular Docking Methodologies for Interaction Prediction

Virtual libraries are large, computationally generated collections of molecules that can be screened for their potential to interact with a biological target. nih.govcreative-peptides.comnih.gov Starting with a scaffold like this compound, a virtual library can be created by systematically modifying its structure, for example, by adding different amino acids or other chemical moieties.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.govarxiv.org In the context of drug design, docking is used to predict the binding mode and affinity of a small molecule ligand (like a peptidomimetic) to the active site of a target protein. chemdiv.com The virtual library of peptidomimetics derived from this compound can be docked into the target's binding site, and the results can be used to prioritize candidates that are predicted to bind with high affinity and specificity.

Machine Learning Models for Peptide Scaffold Design and Foldability Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing peptide and protein design. nih.govnih.govresearchgate.net These models can learn complex relationships between a peptide's sequence, structure, and function from large datasets. arxiv.org

Enzymatic Interaction and Stability Studies

Proteolytic Stability of N-Methylated Dipeptides Against Endogenous Enzymes

N-methylation of the peptide backbone is a widely recognized strategy to improve the metabolic stability of bioactive peptides. nih.gov This modification can render peptides less susceptible to degradation by endogenous proteases.

To illustrate the potential effect of N-methylation on proteolytic stability, the following hypothetical data table compares the stability of a standard dipeptide with its N-methylated counterpart in the presence of a common protease like trypsin.

Table 1: Hypothetical Proteolytic Stability of a Dipeptide and its N-Methylated Analog

| Compound | Protease | Incubation Time (hours) | % Degraded |

|---|---|---|---|

| Boc-Ala-Trp-OMe | Trypsin | 2 | 85 |

| Boc-Ala-DL-N(Me)Trp-OMe | Trypsin | 2 | < 10 |

| Boc-Ala-Trp-OMe | Chymotrypsin | 2 | 90 |

| This compound | Chymotrypsin | 2 | < 15 |

Several molecular factors contribute to the enhanced protease resistance of N-methylated peptides like this compound:

Steric Hindrance: The methyl group on the nitrogen atom introduces steric bulk that can physically block the active site of proteases, preventing the peptide from binding effectively for cleavage. nih.gov

Disruption of Hydrogen Bonding: The N-methyl group eliminates the amide proton, which is a crucial hydrogen bond donor. This disruption can interfere with the recognition patterns of proteases that rely on hydrogen bonding for substrate binding. nih.gov

Conformational Rigidity: N-methylation restricts the conformational flexibility of the peptide backbone. nih.gov This can lock the peptide into a conformation that is not recognized by the active site of proteases. Cyclic peptides, which also have constrained conformations, often show improved biological activity and decreased susceptibility to endoproteases for similar reasons. nih.gov

Altered Electronic Properties: The presence of the methyl group can subtly alter the electronic properties of the amide bond, potentially making it less susceptible to nucleophilic attack by the catalytic residues of the protease.

In Vitro Characterization of Peptide-Enzyme Interactions

The modification of peptides with N-methylation not only affects their stability but also their interactions with enzymes, which can be both a desired effect (e.g., inhibiting a target enzyme) or an unintended consequence.

While specific binding studies for this compound are not available, research on other N-methylated peptides provides insights. The introduction of an N-methyl group can alter the binding affinity of a peptide for an enzyme. This change can be attributed to the altered conformation and hydrophobicity of the modified peptide. For example, the replacement of an amide group's hydrogen with a methyl group can increase hydrophobicity. nih.gov

The following table presents hypothetical binding affinities (dissociation constants, Kd) for a peptide and its N-methylated analog to a model enzyme, illustrating how N-methylation can modulate binding.

Table 2: Hypothetical Binding Affinities of a Dipeptide and its N-Methylated Analog to a Model Enzyme

| Compound | Enzyme | Kd (μM) |

|---|---|---|

| Boc-Ala-Trp-OMe | Model Protease X | 5.2 |

| This compound | Model Protease X | 25.8 |

| Boc-Ala-Trp-OMe | Model Kinase Y | 12.3 |

| This compound | Model Kinase Y | 8.7 |

N-methylation can significantly change the way an enzyme recognizes a substrate, which in turn affects the enzyme's catalytic activity. nih.gov The modification can alter the orientation of amino acid side chains, which may hamper the substrate's recognition by the protein. nih.gov

Studies on protein kinase A (PKA) have shown that Nβ-methylation can change the pattern of substrate recognition. nih.gov While unmodified peptides were primarily recognized during the non-covalent binding step, the recognition of Nβ-methylated substrates occurred at both the binding and catalytic steps. nih.gov This suggests that the N-methyl group can influence the precise positioning of the substrate within the active site, which is critical for the catalytic event. nih.gov In some instances, N-methylation can lead to a decrease in catalytic efficiency (kcat/Km) due to a less favorable binding orientation for catalysis.

Mechanistic Investigations of Enzymatic Transformations Involving Modified Peptides

Mechanistic studies of how enzymes process modified peptides like this compound are crucial for understanding their biological fate and for designing new peptide-based drugs. While specific enzymatic transformation studies on this compound are lacking, general principles can be inferred.

Enzymes that can act on N-methylated peptides are of significant interest. For example, certain enzymes are specifically involved in the methylation and demethylation of proteins and peptides, playing roles in epigenetic regulation and other cellular processes. wikipedia.org The study of how these enzymes recognize and process N-methylated substrates can provide valuable information.

Furthermore, understanding the enzymatic transformations of modified peptides can involve:

Identifying the specific enzymes responsible for their metabolism.

Characterizing the metabolites formed after enzymatic action.

Using kinetic studies to determine the efficiency of the enzymatic reaction.

Employing structural biology techniques like X-ray crystallography to visualize the peptide-enzyme complex and understand the molecular basis of recognition and catalysis.

While the inherent resistance of N-methylated peptides to many common proteases is a key feature, they are not entirely inert. Specialized enzymes may still recognize and modify them. Future research focusing on the specific interactions of this compound with a range of enzymes will be necessary to fully elucidate its metabolic profile and potential biological activities.

Q & A

Q. How can researchers optimize the synthesis of Boc-Ala-DL-N(Me)Trp-OMe to improve yield and purity?

- Methodological Answer : Begin with a Design of Experiments (DoE) approach to systematically vary reaction parameters (e.g., temperature, solvent ratios, catalyst loading). Use high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) to monitor purity and structural integrity at each step. Statistical tools like response surface methodology can identify optimal conditions .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Combine mass spectrometry (MS) for molecular weight confirmation, NMR for stereochemical analysis (e.g., distinguishing DL-configuration), and X-ray crystallography for solid-state structure elucidation. Cross-validate results with infrared spectroscopy (IR) to confirm functional groups like the Boc-protected amine and methyl ester .

Intermediate Research Questions

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Implement accelerated stability testing by exposing the compound to stressors (light, humidity, temperature). Use HPLC to quantify degradation products and kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Include control groups stored at -20°C in inert atmospheres, as light and moisture sensitivity are critical .

Q. What statistical approaches resolve batch-to-batch variability in this compound synthesis?

- Methodological Answer : Apply multivariate analysis (PCA or PLS) to identify critical process parameters contributing to variability. Use control charts to monitor key quality attributes (e.g., enantiomeric excess, yield) and establish acceptance criteria based on historical data .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound across in vitro and in vivo models?

- Methodological Answer : Conduct meta-analysis of existing datasets to identify confounding variables (e.g., metabolic stability, membrane permeability). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular functional assays). Incorporate physiologically based pharmacokinetic (PBPK) modeling to bridge in vitro-in vivo gaps .

Q. What strategies ensure reproducibility of this compound’s chiral resolution in asymmetric synthesis?

- Methodological Answer : Optimize chiral stationary phases (CSPs) in HPLC or supercritical fluid chromatography (SFC) to separate DL-diastereomers. Validate methods using synthetic standards and kinetic resolution studies. Document detailed protocols for solvent gradients, column temperatures, and injection volumes to enhance cross-lab reproducibility .

Q. How do researchers address discrepancies in this compound’s reported bioactivity across cell lines?

- Methodological Answer : Perform comparative transcriptomic/proteomic profiling of responsive vs. non-responsive cell lines. Use CRISPR-Cas9 knockouts to identify receptor isoforms or signaling pathways influencing activity. Validate hypotheses in isogenic cell models to isolate genetic variables .

Data and Reporting Standards

Q. What documentation is essential for validating this compound’s structural data in peer-reviewed studies?

- Methodological Answer : Include raw spectral data (NMR, MS) in supplementary materials with annotated peaks and coupling constants. Provide crystallographic CIF files (if available) and detailed synthetic protocols compliant with ICH Q11 guidelines. Cross-reference with public databases (e.g., PubChem) for transparency .

Q. How should researchers handle conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Methodological Answer : Replicate experiments using standardized solvents (e.g., USP-grade) and controlled temperature/pH. Compare results with computational solubility predictions (COSMO-RS or Hansen parameters). Publish full experimental conditions, including equilibration time and filtration methods, to clarify discrepancies .

Ethical and Collaborative Considerations

Q. What collaborative frameworks enhance interdisciplinary studies on this compound?

- Methodological Answer : Establish shared electronic lab notebooks (ELNs) with version control for real-time data sharing. Use APIs (e.g., Benchling) to integrate analytical instruments and ensure data traceability. Define roles using templates like the Grinnell College acknowledgment standards to credit contributions in synthesis, analysis, and manuscript preparation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.